molecular formula C15H13Cl3N2O4S B2831870 N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide CAS No. 327065-62-3

N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide

Cat. No.: B2831870
CAS No.: 327065-62-3
M. Wt: 423.69
InChI Key: OXWQMVKKMZLEOG-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide is a synthetic organic compound characterized by its complex molecular structure, which includes chlorinated aromatic rings and a sulfonyl hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)propane.

    Sulfonylation: The intermediate is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the sulfonylated product.

    Hydrazide Formation: Finally, the sulfonylated intermediate is reacted with hydrazine hydrate under controlled conditions to form the target compound, N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonyl hydrazide group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Substitution: Products with modified aromatic rings.

    Oxidation: Sulfonyl derivatives with altered oxidation states.

    Reduction: Reduced forms of the hydrazide group.

    Condensation: Hydrazones and related derivatives.

Scientific Research Applications

N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorinated aromatic rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)ethanehydrazide
  • N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)butanehydrazide
  • N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)benzenehydrazide

Uniqueness

N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex molecular structure characterized by chlorinated aromatic rings and a sulfonyl hydrazide group, which contribute to its reactivity and biological interactions.

The synthesis of this compound typically involves several key steps:

  • Formation of Intermediate : The initial step involves reacting 2,4-dichlorophenol with an alkylating agent to produce 2-(2,4-dichlorophenoxy)propane.
  • Sulfonylation : The intermediate is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
  • Hydrazide Formation : Finally, the sulfonylated intermediate is reacted with hydrazine hydrate to yield the target compound.

This multi-step synthesis highlights the compound's complexity and the careful manipulation required to produce it effectively.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the chlorinated aromatic rings enhance the compound's binding affinity and specificity towards biological targets.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The findings indicate:

  • Moderate to Strong Activity : The compound exhibited significant antibacterial effects against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : It showed lesser effectiveness against other tested strains, suggesting a selective antimicrobial profile.
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) : Demonstrated strong inhibitory action.
  • Urease : Showed significant inhibition, indicating potential therapeutic applications in conditions where urease activity is detrimental.

Case Studies

In a study published in Der Pharma Chemica, compounds derived from similar sulfonyl hydrazides were evaluated for their biological activities. Notably, several derivatives exhibited promising results as AChE inhibitors and showed strong urease inhibition. These findings support the hypothesis that modifications in the structure of sulfonyl hydrazides can enhance their biological efficacy .

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O4S/c1-9(24-14-7-4-11(17)8-13(14)18)15(21)19-20-25(22,23)12-5-2-10(16)3-6-12/h2-9,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWQMVKKMZLEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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